Lauryl PEG-8 Dimethicone
Description
Structure
2D Structure
Properties
Molecular Formula |
C22H54O5Si4 |
|---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
2-[[[dimethyl(trimethylsilyloxy)silyl]oxy-dodecyl-methylsilyl]oxy-dimethylsilyl]oxyethanol |
InChI |
InChI=1S/C22H54O5Si4/c1-10-11-12-13-14-15-16-17-18-19-22-31(9,26-29(5,6)24-21-20-23)27-30(7,8)25-28(2,3)4/h23H,10-22H2,1-9H3 |
InChI Key |
WKUHOZZRUNWQIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Si](C)(O[Si](C)(C)OCCO)O[Si](C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Molecular Architecture Elucidation of Lauryl Peg 8 Dimethicone
Polymer Backbone Preparation Techniques
The foundation of Lauryl PEG-8 Dimethicone is its polysiloxane, or silicone, backbone. The synthesis of this backbone typically begins with the Rochow process, where silicon metal is reacted with methyl chloride to produce chlorosilanes. cosmeticsandtoiletries.com These chlorosilanes then undergo hydrolysis to form silanols, which subsequently condense to create the polysiloxane chains. The length and structure of this backbone are critical determinants of the final product's properties. researchgate.net
The preparation of the specific polysiloxane backbone for this compound often involves the co-condensation of different siloxane precursors. mdpi.com For instance, to introduce reactive sites for subsequent grafting, a polymethylhydrosiloxane (B1170920) (PMHS) is often incorporated into the backbone. researchgate.net This creates a "rake" or "comb-like" structure where the pendant Si-H groups serve as anchors for the polyether side chains. google.com The ratio of dimethylsiloxane units to methylhydrosiloxane units is a key parameter controlled during this stage to dictate the density of subsequent grafting. cosmeticsandtoiletries.com
Alternatively, telechelic (end-functionalized) silicone oligomers can be synthesized and used in step-growth polymerization to create block copolymers. researchgate.netosti.gov This method offers another route to control the architecture of the silicone backbone. The synthesis of these backbones can be achieved through various polymerization techniques, including anionic, ring-opening, and living free-radical polymerization. researchgate.net
Hydrosilylation in Polyether Grafting
Hydrosilylation is a pivotal reaction in the synthesis of this compound, enabling the attachment of polyether side chains to the silicone backbone. rsc.orgatamanchemicals.com This addition reaction occurs between the Si-H groups on the polysiloxane backbone and a vinyl-terminated polyether. rsc.orggoogle.com The reaction is typically catalyzed by a platinum-based catalyst, such as Karstedt's catalyst or Speier's catalyst. rsc.org
The efficiency and selectivity of the hydrosilylation reaction are crucial for producing a well-defined final product. google.comgoogle.com Reaction conditions, such as temperature and catalyst concentration, are carefully controlled to ensure complete reaction of the Si-H groups and to minimize side reactions. rsc.orgmdpi.com The progress of the reaction is often monitored by techniques like Fourier-transform infrared (FTIR) spectroscopy, looking for the disappearance of the Si-H absorption peak. mdpi.com
Allyl Alcohol Alkoxylate Functionalization for PEG Chain Integration
To create the polyether side chains with the desired structure, allyl alcohol is used as a starting material. atamanchemicals.comatamankimya.com Allyl alcohol contains a terminal double bond that is essential for the subsequent hydrosilylation reaction. This alcohol is then alkoxylated, meaning it is reacted with ethylene (B1197577) oxide (EO) to form a polyethylene (B3416737) glycol (PEG) chain. atamanchemicals.comtiiips.com
The functionalization with allyl alcohol alkoxylates provides the hydrophilic portion of the final copolymer. atamanchemicals.com The allyl group serves as the reactive handle to graft the PEG chain onto the hydrophobic silicone backbone. atamanchemicals.comatamankimya.com This process allows for the creation of amphiphilic molecules with distinct hydrophilic and hydrophobic domains, which is fundamental to their function as surfactants and emulsifiers. mdpi.com
Control of Ethylene Oxide (EO) Unit Average (PEG-8) during Synthesis
The average number of EO units is controlled during the alkoxylation of allyl alcohol. cosmileeurope.eu By carefully managing the stoichiometry of the reactants—the ratio of ethylene oxide to allyl alcohol—and the reaction conditions, manufacturers can produce PEG chains with a specific average length. epo.org The degree of polymerization of the PEG derivatives determines their consistency, ranging from liquid to solid wax-like substances. cosmileeurope.eu This precise control over the PEG chain length is essential for tailoring the emulsification and solubility properties of the final product. scientificspectator.com
Derivatization Reactions and Subsequent Structural Modifications
Following the grafting of the PEG chains onto the silicone backbone, further structural modifications can be made through derivatization reactions. These reactions alter the chemical nature of the copolymer, introducing new functional groups and tailoring its properties for specific applications.
Esterification of Dimethicone Copolyols with Fatty Acids or Triglycerides
A key derivatization step in the synthesis of this compound is the esterification of the terminal hydroxyl groups of the PEG side chains with lauric acid. scientificspectator.comdeascal.com Lauric acid is a 12-carbon fatty acid that introduces a lipophilic alkyl group to the molecule. tiiips.com This esterification reaction can be carried out with or without a catalyst, though the use of a catalyst significantly accelerates the reaction rate. epo.orggoogle.com
The reaction involves the condensation of the hydroxyl groups on the dimethicone copolyol with the carboxylic acid group of lauric acid. vulcanchem.comresearchgate.net This can also be achieved by reacting the dimethicone copolyol with triglycerides, which are esters of glycerol (B35011) and fatty acids. scientificspectator.com The incorporation of the lauryl group via esterification results in a molecule with three distinct functionalities: a water-soluble portion (the PEG chain), a silicone-soluble portion (the dimethicone backbone), and a fatty-soluble portion (the lauryl group). scientificspectator.com This unique amphiphilic structure imparts excellent emulsification capabilities. vulcanchem.com
Analysis of Synthesis Parameters on Molecular Weight Distribution and Polymer Homogeneity
The properties of this compound are highly dependent on its molecular weight, molecular weight distribution, and the homogeneity of the polymer chains. cosmeticsandtoiletries.commdpi.com Therefore, the analysis of how synthesis parameters affect these characteristics is crucial for quality control and product development.
Several factors during synthesis can influence the final polymer characteristics. The ratio of monomers during the preparation of the silicone backbone, the conditions of the hydrosilylation reaction, and the efficiency of the esterification step all play a role. mdpi.comnih.gov For instance, the M/Q ratio (the ratio of monofunctional to tetrafunctional siloxane units) can significantly impact the molecular weight and the content of residual silanol (B1196071) groups. mdpi.com In hydrosilylation, a slight molar excess of the unsaturated groups is often used to ensure the complete consumption of Si-H groups. google.com
Various analytical techniques are employed to characterize the resulting polymers. Size-exclusion chromatography (SEC) is a common method used to determine the number-average molecular weight (Mn) and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. acs.orgchalmers.se Nuclear magnetic resonance (NMR) spectroscopy is used to confirm the chemical structure and composition of the copolymers. mdpi.comchalmers.seresearchgate.net Techniques like Fourier-transform infrared (FTIR) spectroscopy are also utilized to monitor the progress of reactions by identifying the presence or absence of specific functional groups. mdpi.com
Interactive Data Table: Influence of Synthesis Parameters on Polymer Properties
| Synthesis Parameter | Effect on Molecular Weight | Effect on Polydispersity | Effect on Homogeneity |
| Monomer Ratio (e.g., M/Q) | Increasing M units can decrease molecular weight. mdpi.com | Can be controlled to achieve narrow distribution. google.com | Affects the distribution of functional groups. |
| Catalyst Concentration | Can influence reaction rate and thus molecular weight. uni-rostock.de | Can affect side reactions, potentially broadening distribution. | Can impact the uniformity of grafting. |
| Reaction Temperature | Higher temperatures can increase reaction rates but may also lead to side reactions. epo.org | Can influence the rate of chain transfer and termination, affecting PDI. google.com | Can affect the regularity of the polymer chain. |
| Reactant Purity | Impurities can act as chain terminators, lowering molecular weight. nih.gov | Impurities can lead to a broader, less controlled distribution. | Can introduce structural defects. |
Interfacial Phenomena and Adsorption Dynamics of Lauryl Peg 8 Dimethicone
Surface Activity and Interfacial Tension Reduction Mechanisms
Lauryl PEG-8 Dimethicone, like other silicone surfactants, is highly effective at reducing the surface tension of aqueous solutions. xjysilicone.comresearchgate.net The primary mechanism for this is the migration of the surfactant molecules to the air/water or oil/water interface. researchgate.net The hydrophobic dimethicone portion of the molecule orients itself away from the water, while the hydrophilic PEG chains remain in the aqueous phase. researchgate.net This arrangement disrupts the cohesive energy at the surface of the water, leading to a decrease in surface tension. The flexible Si-O-Si backbone of the dimethicone allows for an efficient packing of the molecules at the interface, which contributes to its high surface activity. researchgate.net
Influence of Polyoxyethylene (PEG) and Polyoxypropylene (PPG) Content on Surface Activity
The surface activity of silicone copolymers is significantly influenced by the content and ratio of polyoxyethylene (PEG) and polyoxypropylene (PPG) groups. xjysilicone.com Generally, increasing the PEG content enhances the hydrophilicity of the molecule. xjysilicone.com This increased water solubility can affect how the surfactant orients itself at an interface. xjysilicone.comcir-safety.org
Research has shown that for silicone surfactants, if the amount of PEG/PPG in the molecule is large, it can dominate the surface activity, potentially masking the effects of the silicone portion. scientificspectator.com In such cases, the surface tension is primarily determined by the methylene (B1212753) groups (-CH2-) in the PEG/PPG chains rather than the methyl groups (-CH3) of the silicone. scientificspectator.com The ratio of EO (ethylene oxide from PEG) to PO (propylene oxide from PPG) is also a critical factor; a larger EO/PO ratio leads to a higher HLB (hydrophilic-lipophilic balance) value and increased hydrophilicity. xjysilicone.com Conversely, a smaller EO/PO ratio results in a less hydrophilic surfactant. xjysilicone.com
Table 1: Effect of PEG/PPG Ratio on Surface Tension
| Product | PEG/PPG Content | Surface Tension (dynes/cm) | Observation |
|---|---|---|---|
| Silicone Copolymer A | Low PEG/PPG | ~25 | Exhibits typical silicone surfactant behavior. |
| Silicone Copolymer B | High PEG/PPG | >30 | Acts more like a fatty surfactant. scientificspectator.com |
Competitive Adsorption at Air/Water and Oil/Water Interfaces
In formulations containing multiple surface-active agents, this compound will compete with other surfactants for space at the air/water and oil/water interfaces. researchgate.net When added to a solution already containing a fatty surfactant like sodium lauryl sulfate (B86663) (SLES), the silicone surfactant's ability to further lower the surface tension depends on its effectiveness in competing with the SLES molecules at the interface. cosmeticsandtoiletries.com
The efficiency of a silicone surfactant in these mixed systems can be evaluated by its RF50 value, which is the concentration required to reduce the surface tension to a specific value (e.g., 25 dynes/cm). researchgate.netresearchgate.net A lower RF50 indicates a more efficient surfactant, as it can effectively compete and occupy the surface at a lower concentration. cosmeticsandtoiletries.com This competitive adsorption is crucial for optimizing formulation performance. asau.ru The interaction between different surfactants can be complex, sometimes leading to synergistic effects where the mixture is more effective at reducing interfacial tension than either component alone. mdpi.com
Wetting Behavior and Substrate Interaction Enhancement
The ability of a liquid to spread over a solid surface, known as wetting, is significantly enhanced by the presence of surfactants like this compound. xjysilicone.com By lowering the surface tension of the liquid, the surfactant reduces the contact angle between the liquid and the substrate, promoting spreading. researchgate.net Low molecular weight silicone polymers are generally very good wetting agents. cir-safety.org
The effectiveness of wetting is also related to the interactions between the surfactant and the substrate. The adsorption of surfactant molecules onto the substrate can modify its surface properties, making it more receptive to the liquid. researchgate.net
Role of Hydrodynamic Volume and Diffusion Rate to the Interface
The speed at which a surfactant can reduce surface tension and facilitate wetting is dependent on its diffusion rate to the interface. mdpi.com The hydrodynamic volume, which is related to the size and shape of the surfactant molecule in solution, plays a role in this diffusion process. mdpi.com Smaller molecules with lower hydrodynamic volumes generally diffuse faster. mdpi.com
The rate of diffusion to a newly created surface is a key parameter in dynamic processes like foaming and emulsification. mdpi.com A faster diffusion rate allows the surfactant to quickly populate the interface and stabilize it. mdpi.com The structure of the surfactant, including the length and branching of its hydrophobic and hydrophilic parts, influences both its hydrodynamic volume and its diffusion coefficient. azom.com The Stokes-Einstein equation can be used to relate the diffusion coefficient to the hydrodynamic radius of the surfactant molecules or their aggregates. azom.comacs.org
Critical Micelle Concentration (CMC) Determination and Micellar Aggregation Studies
Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules in a solution begin to self-assemble into aggregates called micelles. slideshare.net This is the point where the surface of the liquid is saturated with surfactant molecules, and any further addition of surfactant results in the formation of these structures within the bulk of the liquid. scientificspectator.com The CMC is a fundamental property of a surfactant and indicates its efficiency; a lower CMC value means that less surfactant is needed to saturate the interfaces and form micelles. xjysilicone.com
The determination of the CMC is typically done by measuring a physical property of the surfactant solution, such as surface tension, conductivity, or fluorescence, as a function of concentration. nih.govresearchgate.net A distinct change or break in the plot of the measured property versus concentration indicates the CMC. nih.gov For instance, the surface tension of a solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. scientificspectator.com
Impact of Molecular Weight on Micellization Characteristics
The molecular weight of a surfactant has a significant impact on its micellization characteristics, including its CMC. rsc.org Generally, for a homologous series of surfactants, the CMC decreases as the molecular weight of the hydrophobic portion increases. rsc.org This is because a larger hydrophobic group has a stronger driving force to be removed from the aqueous environment and sequestered into a micelle. rsc.org
Table 2: Influence of Molecular Weight on Silicone Surfactant Efficiency
| Silicone Surfactant (INCI: PEG-8 Dimethicone) | Relative Molecular Weight | RF50 in SLES-2 Solution (%) researchgate.net | Efficiency |
|---|---|---|---|
| A-208 | Low (616.3) researchgate.net | 1.2 researchgate.net | More Efficient cosmeticsandtoiletries.com |
| C-208 | High (1556.5) researchgate.net | 3.5 researchgate.net | Less Efficient cosmeticsandtoiletries.com |
Deviation from Classical CMC Behavior in Complex Mixed Surfactant Systems
The critical micelle concentration (CMC) is a fundamental characteristic of surfactants, representing the concentration at which surfactant molecules begin to aggregate into micelles. scielo.org.co This process is typically observed as a distinct breakpoint in the surface tension versus concentration curve. cosmeticsandtoiletries.com However, in systems containing a mixture of surfactants, such as this compound combined with traditional fatty surfactants, the behavior can deviate significantly from this classical model. cosmeticsandtoiletries.comresearchgate.net
When this compound is introduced into a solution already containing a fatty surfactant like sodium lauryl sulfate (SLES), the resulting surface tension graph does not exhibit a typical CMC breakpoint. cosmeticsandtoiletries.comresearchgate.net Instead, an interaction effect is observed as the two types of surfactants compete for positions at the air-water interface. researchgate.net The silicone surfactant, with its lower surface tension (typically in the range of 20 dynes/cm), competes with the fatty surfactant (which has a surface tension around 30 dynes/cm). cosmeticsandtoiletries.com This competition leads to a further reduction in surface tension beyond the CMC of the fatty surfactant alone. cosmeticsandtoiletries.com
The effectiveness of the silicone surfactant in these mixed systems is influenced by its molecular weight. Studies have shown that a lower molecular weight PEG-8 dimethicone is more efficient at reducing surface tension in the presence of SLES, requiring a lower concentration to achieve a 50% reduction in surface tension compared to a higher molecular weight counterpart. cosmeticsandtoiletries.com This indicates that the molecular architecture of the silicone polymer plays a crucial role in its interfacial activity within a complex formulation. scientificspectator.com
The table below illustrates the surface tension of PEG-8 dimethicone at a 0.5% concentration in water, showing the influence of molecular weight.
Table 1: Surface Tension of 0.5% PEG-8 Dimethicone Solutions
| Product Sample | Molecular Weight | Surface Tension (dynes/cm) |
|---|---|---|
| A | 607 | 21.0 |
| B | 808 | 21.9 |
| C | 1108 | 23.1 |
| D | 1610 | 24.8 |
| E | 2111 | 26.3 |
Data sourced from a study on PEG/PPG Silicone polymers. researchgate.net
Adsorption Kinetics and Characterization of Adsorbed Layers
The process of a surfactant adsorbing to an interface is a dynamic one. Initially, free surfactant molecules migrate to the interface. As the surface becomes more populated, aggregates may begin to form, eventually creating a continuous film. mdpi.com In the case of silicone surfactants like this compound, their unique structure with a flexible siloxane backbone allows for efficient orientation at interfaces. researchgate.net
The adsorbed layer of this compound contributes to the formation of a protective, vapor-permeable film on the skin. cosmileeurope.eu This film-forming ability is a key attribute in its use in personal care formulations, providing a desirable sensory feel and improving the stability of emulsions. specialchem.com The low surface tension of silicones is fundamental to their spreading properties and their capacity to form effective films. google.com
Research on similar PEG-dimethicone systems has provided insights into the structure of these adsorbed layers. For instance, studies on PEG-12 dimethicone have utilized neutron reflectometry to understand its static adsorption on a solid substrate. These investigations have revealed that the dimensions of the self-assembled structures at the interface are comparable to those in the bulk solution. researchgate.net The conformation of the polymer at the interface, including the formation of loops and tails extending into the subphase, influences the properties of the adsorbed layer. mdpi.com
The table below summarizes some of the key functions and characteristics of this compound related to its interfacial activity.
Table 2: Functional Properties of this compound
| Property | Description |
|---|---|
| Emulsifying Surfactant | Enables the formation of finely dispersed mixtures of oil and water (emulsions). cosmileeurope.eu |
| Cleansing Surfactant | Acts as a surface-active agent for cleaning skin and hair. cosmileeurope.eu |
| Film Former | Forms a protective, breathable film on the skin. cosmileeurope.euspecialchem.com |
| Spreading Agent | Low surface tension facilitates good spreading qualities. cosmileeurope.eugoogle.com |
Information compiled from various cosmetic ingredient sources. cosmileeurope.euspecialchem.comgoogle.com
Emulsion Stabilization Mechanisms and Microstructure Formation by Lauryl Peg 8 Dimethicone
Functionality in Water-in-Oil (W/O) and Water-in-Silicone (W/Si) Emulsification Systems
Lauryl PEG-8 Dimethicone is particularly effective as an emulsifier for invert emulsions, where water is the dispersed phase and a non-aqueous liquid (a hydrocarbon oil or a silicone fluid) is the continuous phase. researchgate.net Its efficacy stems from its amphiphilic nature, where different parts of the molecule have affinities for the different phases of the emulsion. The dimethicone backbone provides high solubility in silicone fluids, the lauryl group enhances compatibility with hydrocarbon oils, and the PEG-8 group provides solubility or dispersibility in water. This multi-faceted compatibility makes it a versatile stabilizer for both Water-in-Oil (W/O) and Water-in-Silicone (W/Si) systems. researchgate.net
The primary mechanism by which this compound and other non-ionic surfactants stabilize emulsions is through steric hindrance. uri.educrimsonpublishers.com Once adsorbed at the oil-water interface, the bulky silicone backbone and the solvated lauryl and PEG-8 chains extend from the droplet surface into the continuous and dispersed phases, respectively. These chains create a significant physical or steric barrier that prevents the dispersed water droplets from getting close enough to coalesce. This coating of surfactant molecules effectively provides kinetic stability to the emulsion. crimsonpublishers.com
As a non-ionic surfactant, this compound does not possess a formal electrical charge. Consequently, it does not stabilize emulsions through the mechanism of electrostatic repulsion, which is characteristic of ionic surfactants that form an electrical double layer around droplets to generate repulsive forces. researchgate.net Stabilization in systems using this compound relies predominantly on the steric barriers created by its molecular structure.
Phase Behavior and Emulsion Type Inversion Phenomena
This compound is established as a potent stabilizer for invert emulsions, such as W/O and W/Si formulations. researchgate.net The type of emulsion formed (W/O vs. O/W) is largely governed by the Bancroft rule, which states that the phase in which the emulsifier is more soluble will become the continuous phase. crimsonpublishers.com Given the significant silicone and alkyl portions of its structure, this compound is generally more soluble in oil and silicone phases, favoring the formation of W/O and W/Si emulsions.
Influence of this compound Concentration on Emulsion Stability and Droplet Size Distribution
The concentration of this compound is a critical formulation parameter that directly impacts the stability, droplet size, and microstructure of an emulsion. A sufficient concentration is required to adequately cover the interfacial area of the dispersed droplets and provide a robust steric barrier against coalescence. Research involving the use of this emulsifier has demonstrated its application at various concentrations to achieve stable systems. For instance, a study on the fabrication of polymeric foams utilized this compound at a concentration of 5.0 wt% to create a stable initial W/O emulsion. researchgate.net Another investigation observed that its use could result in clusters of aggregated droplets, indicating that concentration, along with processing conditions, can influence the final microstructure of the emulsion. nih.govresearchgate.net
The following table summarizes findings from various sources regarding the use and observed properties of this compound in emulsions.
| Concentration(s) Used (% w/w) | Emulsion System | Observation / Application | Source(s) |
| 5.0 | Water-in-PDMS Oil | Used to create a stable W/O emulsion for fabricating flexible polymeric foams. | researchgate.net |
| 3.50 and 1.50 | Aftershave Balm (Emulsion) | Two different grades of this compound used in combination to formulate a light, non-greasy emulsion. | liispring.com |
| Not specified | Water-in-Silicone | Led to the formation of aggregated clusters of water droplets rather than isolated droplets. | nih.govresearchgate.net |
| Not specified | Water-in-Oil / Water-in-Silicone | Used as the primary emulsifier in a comparative study of emulsion aesthetics. | researchgate.net |
Interactions with Co-Surfactants and Other Formulation Components in Emulsion Systems
The stability, microstructure, and sensory profile of emulsions formulated with this compound are significantly influenced by its interactions with other ingredients in the system. As a silicone-based emulsifier, its performance is dependent on its compatibility and potential synergies or antagonisms with co-surfactants, oils, thickeners, and active ingredients.
Synergistic Interactions with Co-surfactants and Stabilizers
This compound is primarily a water-in-oil (W/O) or water-in-silicone (W/S) emulsifier. Its effectiveness can be enhanced by the inclusion of co-emulsifiers and stabilizing agents that bolster the interfacial film and modify the viscosity of the continuous phase.
Furthermore, the stability of the emulsion system is often improved by incorporating rheological modifiers. Gums and polymers like xanthan gum and carbomer are common thickening and stabilizing agents that work in conjunction with the emulsifier system to prevent phase separation. scribd.com In complex systems containing high water content and other challenging ingredients like clays (B1170129) or salts, a synergistic combination of gums (e.g., xanthan gum, guar (B607891) gum) and propylene (B89431) glycol alginate has been shown to be necessary to maintain stability, suggesting that this compound alone may not be sufficient in such demanding formulations. epo.orggoogle.com
Table 1: Synergistic Interactions with Co-Formulants
| Ingredient Class | Specific Example(s) | Observed Effect in Emulsion |
|---|---|---|
| Co-Emulsifiers | Sodium Lauroyl Sarcosinate, Disodium Ethylene (B1197577) Dicocamide PEG-15 Disulfate | Enhanced emulsion stability |
| Viscosity Builders | Cetyl Alcohol, Stearyl Alcohol, Cetearyl Alcohol | Increased viscosity of the continuous phase, contributing to emulsion stability |
| Thickeners/Stabilizers | Xanthan Gum, Carbomer | Increased viscosity and long-term stability of the emulsion system |
| Gum Blends | Xanthan Gum, Guar Gum, Propylene Glycol Alginate | Provides stability in high-stress systems (e.g., containing clays, salts) |
Compatibility with Oil Phase Components
The performance of this compound is highly dependent on the nature of the oil phase it is intended to emulsify. It demonstrates broad compatibility with a variety of silicones and organic emollients, which is crucial for its application in diverse cosmetic products. nbinno.commade-in-china.com
It is particularly effective at emulsifying silicone fluids. Technical data shows good compatibility with volatile cyclomethicones and low-viscosity dimethicones (up to 50cs). myskinrecipes.com However, its compatibility may be limited with higher viscosity dimethicones (100cs and above). myskinrecipes.com This emulsifier is also compatible with a wide range of organic oils and esters, which allows for the creation of hybrid formulations that combine the unique skin feel of silicones with the benefits of traditional emollients. made-in-china.commyskinrecipes.com
Table 2: Compatibility of this compound with Oil Phase Components
| Oil Phase Category | Specific Example(s) | Compatibility |
|---|---|---|
| Volatile Silicones | Cyclopentasiloxane, Cyclomethicone | High |
| Low-Viscosity Silicones | Dimethicone (1cs - 50cs) | High |
| High-Viscosity Silicones | Dimethicone (≥100cs) | Low / Not Compatible |
| Non-polar Hydrocarbons | Mineral Oil, Squalane | High |
| Esters | Isopropyl Myristate, Isopropyl Palmitate | High |
| Natural Oils | Most natural oils | High |
| Other Solvents | Ethanol, Propanediol | High |
Antagonistic Interactions and Formulation Challenges
While versatile, this compound has limitations and can be ineffective in certain complex formulations, leading to instability. Patent literature describes instances where it, among other conventional emulsifiers, failed to create stable emulsions in the presence of specific challenging ingredients like smectite clays and certain salts. epo.orggoogle.comepo.org
In one detailed study for a skin protectant formulation, a stable oil-in-water emulsion containing both dimethicone and bentonite (B74815) clay could not be achieved using a range of common emulsifiers, including this compound. epo.orggoogle.com The system required a highly specialized emulsifier, specifically a Gemini surfactant (Disodium Ethylene Dicocamide PEG-15 Disulfate), to achieve stability. epo.orggoogle.com This suggests that the strong surface activity of ingredients like clay can interfere with the ability of this compound to maintain a stable interfacial film, leading to emulsion breakdown. Similarly, creating stable emulsions containing both silicone oil and zinc salts required a specific salt-tolerant emulsifier and a specialized gum blend, indicating a potential antagonism between the salts and this compound. epo.org These findings highlight that while this compound is a robust emulsifier for many systems, its efficacy can be compromised by highly active or disruptive components, necessitating a more complex and tailored stabilization strategy.
Advanced Analytical and Computational Investigations of Lauryl Peg 8 Dimethicone
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of complex polymers like Lauryl PEG-8 Dimethicone. These techniques probe the interactions of electromagnetic radiation with the molecule's chemical bonds to provide a structural fingerprint.
Infrared (IR) Spectroscopy, particularly with the Attenuated Total Reflectance (ATR) sampling technique, is a powerful tool for analyzing the chemical structure of silicone copolymers. researchgate.netpsu.edu The ATR method is advantageous as it requires minimal sample preparation and can analyze materials in their native state, be it liquid, paste, or film. piketech.com
When analyzing this compound, the resulting IR spectrum displays characteristic absorption bands corresponding to its distinct functional groups. Fourier Transform Infrared (FTIR) spectroscopy can qualitatively and quantitatively identify the molecular structure based on the position and intensity of these absorption peaks. researchgate.net Analysis of similar polyether-modified silicones reveals key vibrational bands that confirm the compound's structure. cir-safety.orgkoreascience.kr The primary criterion for evaluation is the presence of a distinctive absorption band in the molecule's IR spectrum. psu.edu
Key structural components and their expected IR absorption regions are detailed in the table below.
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |
| Polydimethylsiloxane (B3030410) (PDMS) | Si-O-Si Stretch | 1000 - 1100 (strong, broad) |
| Si-CH₃ Rock | ~800 | |
| CH₃ Symmetric Stretch | ~2962 | |
| Polyethylene (B3416737) Glycol (PEG) | C-O-C Ether Stretch | 1100 - 1150 |
| Lauryl/Alkyl Chain | C-H Asymmetric Stretch | ~2925 |
| C-H Symmetric Stretch | ~2855 | |
| C-H Bending | ~1465 | |
| This table presents typical infrared absorption frequencies for the functional groups within this compound. The exact peak positions can vary based on the specific molecular environment. |
Molecular Modeling and Simulation Studies
Computational methods provide molecular-level insights into the behavior of surfactant systems that are often inaccessible through experimental techniques alone.
Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. For amphiphilic copolymers like this compound, MD simulations can predict their orientation and behavior in bulk solution and at interfaces, such as air-water or oil-water. researchgate.net These simulations provide a dynamic view of how the hydrophobic PDMS and lauryl segments orient themselves away from aqueous phases, while the hydrophilic PEG chains extend into the water. mdpi.com This behavior is crucial for its function as an emulsifier, where it stabilizes the interface between immiscible liquids like oil and water. rsc.org
Simulations can reveal how these surfactants adsorb at interfaces, leading to a reduction in surface tension. mdpi.com At low concentrations, the molecules are sparsely distributed, but as concentration increases, they form a denser, more organized layer. mdpi.com These models help in understanding the complex diffusion of molecules in solution and their arrangement at interfaces. mdpi.com
Self-Consistent Field (SCF) theory is a powerful numerical approach used to predict the equilibrium structure of polymers and surfactants at interfaces. whiterose.ac.ukwur.nl SCF calculations can determine the most probable density profiles for the different molecular segments (e.g., siloxane, PEG, lauryl) in the layer adsorbed onto a surface. whiterose.ac.uknih.gov This method is invaluable for understanding how the molecular architecture of this compound influences the properties of the adsorbed layer. researchgate.net
Key outputs from SCF calculations include:
Adsorbed Amount: The total concentration of the surfactant at the surface.
Layer Thickness: The thickness of the film formed by the adsorbed molecules.
Segment Density Profiles: The distribution of the hydrophobic and hydrophilic parts of the molecule as a function of distance from the surface. This reveals the precise conformation of the adsorbed molecules. whiterose.ac.uk
SCF studies on similar systems show that longer fragments with more hydrophobic units display stronger adsorption affinity. whiterose.ac.uk This theoretical framework is a valuable tool for understanding the complex physico-chemical behavior of such surfactant mixtures in equilibrium. nih.gov
Rheological Property Characterization in Varied Solutions and Formulations
The rheology, or flow behavior, of a formulation is critically influenced by its components. This compound, as a silicone emulsifier, can significantly alter the viscosity and texture of cosmetic and industrial products. nih.govbrieflands.com Rheological characterization is performed using rheometers, which measure the response of a liquid to applied forces.
Studies on silicone-based gels and emulsions show that the inclusion of silicone copolymers can increase plastic viscosity and yield values, often leading to the formation of a gel-like structure. brieflands.comcsir.co.za The concentration of the emulsifier is a critical factor; for instance, increasing the amount of a silicone emulsifier can increase the viscosity of a gel. brieflands.com Conversely, the addition of other components, like dimethicone, can reduce the viscosity and yield values. brieflands.com Formulations containing these silicones often exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior, where viscosity decreases with increasing shear rate. researchgate.netmdpi.com Some systems may also show thixotropic behavior, meaning their viscosity decreases over time under constant shear. brieflands.com
| Formulation Component | Effect on Rheology |
| Silicone Emulsifier | Increased plastic viscosity and yield value; promotes gel-like structures. brieflands.com |
| Hydrophilic Co-surfactant | Can reduce viscosity and yield values. brieflands.com |
| Hydrophobic Agent (e.g., Dimethicone) | Can reduce plastic viscosity and yield values, particularly at higher concentrations. brieflands.com |
| This table summarizes the typical influence of different components on the rheological properties of silicone-based gel formulations, based on findings from related systems. brieflands.com |
Surface Science Techniques for Adsorption Studies
The efficacy of this compound as a surfactant is defined by its behavior at surfaces and interfaces. Various surface science techniques are employed to quantify this behavior. google.comresearchgate.net
Tensiometry: This is a primary method used to measure the surface tension of liquids and the interfacial tension between two immiscible liquids. mdpi.comgvchem.com By measuring surface tension as a function of surfactant concentration, key parameters like the Critical Micelle Concentration (CMC) can be determined. The CMC is the concentration at which surfactant molecules begin to form aggregates (micelles) in the bulk solution, and it corresponds to the point of maximum surface tension reduction. mdpi.com
Neutron Reflectometry: This technique is used to study the structure of thin films and adsorbed layers at a solid-liquid or air-liquid interface. researchgate.net For PEG-dimethicone systems, it can provide detailed information on the thickness and composition of the adsorbed layer, revealing how the PEG and dimethicone moieties are oriented. researchgate.net
Atomic Force Microscopy (AFM): AFM can be used to probe the interaction forces at an interface and to visualize surfactant aggregates in solution. gvchem.com It provides nanoscale topographical information about adsorbed layers.
Dynamic Light Scattering (DLS): DLS is used to determine the size distribution of particles or aggregates, such as micelles, in a solution. acs.org
These techniques collectively provide a comprehensive picture of the adsorption process, from the thermodynamics of micellization to the structure of the adsorbed film. mdpi.comacs.org For example, studies on similar polyether-based siloxane surfactants have determined thermodynamic parameters indicating that their micellization and adsorption are spontaneous processes. mdpi.com
| Parameter | Description | Typical Technique |
| Critical Micelle Concentration (CMC) | Concentration at which micelles start to form in the bulk solution. | Tensiometry |
| Surface Tension (γ) | The force per unit length at the surface of a liquid. | Tensiometry |
| Interfacial Tension (γ_ow) | The force per unit length at the interface between two immiscible liquids. | Tensiometry |
| Minimum Area per Molecule (A_min) | The area occupied by a single surfactant molecule at the interface. acs.org | Tensiometry |
| Adsorbed Layer Thickness/Structure | The thickness and molecular arrangement of the surfactant film at an interface. | Neutron Reflectometry |
| Aggregate Size | The size of micelles or other aggregates formed in solution. | Dynamic Light Scattering |
| This table outlines key parameters used to characterize surfactant adsorption and the common surface science techniques employed to measure them. |
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Adsorption Kinetics
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a highly sensitive, surface-based analytical technique that provides real-time, label-free measurements of mass changes and viscoelastic properties at interfaces. biolinscientific.com The technology utilizes a piezoelectric quartz crystal sensor that oscillates at a specific resonance frequency. nih.gov When molecules adsorb to the sensor's surface, the resonance frequency (f) decreases, and this change (Δf) is directly proportional to the total mass coupled to the surface, including hydrodynamically coupled solvent. biolinscientific.comnih.gov This relationship, described by the Sauerbrey equation, holds true for thin, rigid adsorbed layers. nih.govawsensors.com
Simultaneously, QCM-D measures the energy dissipation (D) of the sensor's oscillation. nih.gov The dissipation factor is the sum of all energy losses in the system per oscillation cycle. An increase in dissipation (ΔD) indicates that the adsorbed layer is soft and viscoelastic, such as a hydrated polymer film, rather than rigid. biolinscientific.com By monitoring both Δf and ΔD, QCM-D provides critical insights not only into the adsorbed mass but also into the conformational and structural properties of the adsorbed layer, such as its thickness, softness, and hydration state. biolinscientific.comnanoscience.com
The investigation of this compound adsorption kinetics using QCM-D would involve monitoring the changes in frequency and dissipation as a solution of the copolymer is introduced to a sensor surface. Given its amphiphilic structure, comprising a hydrophobic lauryl dimethicone backbone and hydrophilic polyethylene glycol (PEG) side chains, its adsorption behavior is expected to be complex. cosmeticsandtoiletries.com Studies on similar amphiphilic block copolymers and PEGylated surfaces show that QCM-D can effectively characterize the formation of such layers. nih.govnih.gov
A typical QCM-D experiment to study the adsorption of this compound would proceed in stages:
Baseline Establishment: A suitable buffer solution flows over the sensor surface (e.g., gold, silica, or a hydrophobically modified surface) to establish a stable baseline for frequency and dissipation.
Adsorption Phase: The this compound solution is injected into the measurement chamber. The copolymer molecules begin to adsorb onto the sensor surface. This leads to a decrease in frequency (Δf < 0) due to the added mass of the polymer and associated water molecules. Concurrently, an increase in dissipation (ΔD > 0) is expected, signifying the formation of a soft, viscoelastic polymer layer. The kinetics of these changes reveal the rate of adsorption.
Rinsing Phase: The buffer solution is reintroduced to rinse the surface. This step removes any loosely bound or non-adsorbed copolymer molecules. A slight increase in frequency and decrease in dissipation may be observed as the layer might compact or lose some of its hydration, indicating the formation of a stable, irreversibly adsorbed layer.
The ratio of the change in dissipation to the change in frequency (ΔD/-Δf) provides qualitative information about the nature of the adsorbed film. For this compound, a relatively high ratio would be anticipated, characteristic of a soft, hydrated, and extended polymer conformation on the surface.
Detailed Research Findings
While specific QCM-D studies focusing exclusively on this compound are not prevalent in publicly accessible literature, extensive research on analogous amphiphilic copolymers and PEGylated silicones provides a strong basis for predicting its behavior. Research on other PEG-containing copolymers demonstrates that the PEG chains create a hydrated barrier that can prevent the adsorption of other molecules, a phenomenon QCM-D is well-suited to quantify. nih.gov The technique has been successfully used to study the adsorption of various polymers on different surfaces, including the interaction of silicone-based materials with substrates mimicking skin or other relevant interfaces. stanford.edubiolinscientific.com
For instance, QCM-D has been employed to analyze the adsorption of monoclonal antibodies on silicone oil surfaces, revealing details about film structure and viscoelastic properties. stanford.edubiolinscientific.com It has also been used to study the assembly of triblock copolymers with hydrophobic cores and hydrophilic ends, determining their hydrated thickness and conformation upon adhesion. nih.gov These studies establish the capability of QCM-D to elucidate how the balance between the hydrophobic silicone backbone and the hydrophilic PEG groups in this compound would dictate its orientation and layer properties upon adsorption. The lauryl and dimethicone components would likely drive the initial adsorption to a hydrophobic surface, while the PEG-8 chains would extend into the aqueous phase, creating a hydrated, sterically stabilizing layer.
The following interactive table represents hypothetical data from a QCM-D experiment tracking the adsorption of this compound onto a hydrophobic sensor surface. The data illustrates the expected changes in frequency and dissipation during the key phases of the experiment.
| Time (minutes) | Experimental Phase | Frequency Change (Δf, Hz) | Dissipation Change (ΔD, x10⁻⁶) | Interpretation |
|---|---|---|---|---|
| 0-5 | Baseline (Buffer Flow) | 0 | 0 | Stable sensor surface in buffer. |
| 5-20 | Adsorption (this compound Injection) | -25.3 | 8.5 | Rapid mass uptake and formation of a soft, viscoelastic layer. |
| 20-30 | Rinse (Buffer Flow) | -22.1 | 7.2 | Removal of loosely bound molecules; a stable layer remains. |
Environmental Transformation and Degradation Pathways of Lauryl Peg 8 Dimethicone
Abiotic Degradation Mechanisms
Abiotic degradation, occurring without the involvement of living organisms, is a primary driver in the environmental transformation of silicone-based polymers like Lauryl PEG-8 Dimethicone.
The principal abiotic degradation pathway for the dimethicone backbone of this compound is hydrolysis. This process involves the cleavage of the siloxane (Si-O-Si) bonds in the presence of water. In the soil environment, this hydrolysis is a major degradation process for polydimethylsiloxane (B3030410) (PDMS), leading to the formation of smaller, lower-molecular-weight molecules with silanol (B1196071) (Si-OH) end groups, such as dimethylsilanediol (B41321) (DMSD). epa.govoup.comresearchgate.net The rate of this degradation can be influenced by soil moisture, with studies showing more rapid degradation in drying soils. oup.com
The polyethylene (B3416737) glycol (PEG) portion of the molecule can also undergo hydrolytic cleavage, particularly at elevated temperatures, which can break down the ether linkages. google.com The lauryl group, being an alkyl chain, is generally resistant to hydrolysis.
The primary intermediate degradation products from the dimethicone backbone are organosilanol-terminated oligomers. epa.govresearchgate.net Further degradation of these intermediates can occur, ultimately leading to the formation of inorganic constituents. nih.gov
Table 1: Key Hydrolysis Products of Dimethicone
| Initial Polymer | Degradation Process | Key Intermediate Products |
| Polydimethylsiloxane (PDMS) | Hydrolysis of siloxane bonds | Dimethylsilanediol (DMSD), Low-molecular-weight silanol-terminated oligomers |
This table illustrates the primary breakdown products resulting from the hydrolysis of the dimethicone portion of the molecule.
Environmental catalysts, particularly clay minerals found in soils and sediments, play a significant role in accelerating the degradation of silicone polymers. researchgate.net Clays (B1170129) can act as catalysts for the hydrolysis of the siloxane bonds in the dimethicone backbone. researchgate.net The specific type of clay mineral is a crucial factor in determining the rate of this degradation. researchgate.net This catalytic activity facilitates the breakdown of high-molecular-weight PDMS into smaller, more mobile molecules. epa.gov
While specific studies on this compound are not available, the established catalytic effect of clays on PDMS suggests a similar role in the degradation of its silicone backbone. The interaction between the polymer and clay surfaces can weaken the Si-O bonds, thus promoting hydrolysis.
Biotic Degradation Mechanisms
Following initial abiotic degradation, biotic processes involving microorganisms can further break down the resulting products. While high-molecular-weight silicone polymers are generally resistant to direct microbial attack, the smaller oligomers and silanols produced through hydrolysis are more susceptible to biodegradation. epa.govnih.gov
Microorganisms such as Arthrobacter and Fusarium oxysporium schlechtendahl have been identified as capable of oxidizing the methyl groups of dimethylsilanediol, a key hydrolysis product of PDMS. epa.gov This biological oxidation can ultimately lead to the formation of carbon dioxide and silica. epa.govcosmethicallyactive.com The PEG component of this compound is also known to be biodegradable.
The complete degradation pathway is therefore understood as a synergistic process, where abiotic hydrolysis initiates the breakdown, and subsequent microbial action contributes to the mineralization of the degradation intermediates. nih.gov
Environmental Fate and Transport in Various Compartments (e.g., Air, Water, Soil, Sediment)
The environmental distribution of this compound is dictated by its physicochemical properties. Due to the low water solubility and high adsorption potential of the dimethicone component, the primary environmental sinks for this compound are soil and sediment. nih.govp2infohouse.org When personal care products containing this ingredient are washed down the drain, the compound is likely to partition to the solid phase during wastewater treatment and subsequently be introduced to terrestrial environments through the application of biosolids as fertilizer. p2infohouse.org
Low-molecular-weight linear and cyclic siloxanes, which can be formed as degradation products, are more volatile. epa.govresearchgate.net These volatile silicones can be transported from soil or water into the atmosphere, where they can undergo oxidation by hydroxyl radicals. epa.govcosmethicallyactive.com This atmospheric degradation is a significant pathway for volatile methylsiloxanes, leading to their conversion to silica, water, and carbon dioxide. cosmethicallyactive.com Some volatile silicones have been shown to undergo long-range transport in the atmosphere. cosmethicallyactive.com
Table 2: Environmental Compartmentalization of this compound and its Degradation Products
| Compound Type | Primary Environmental Compartment | Transport Potential |
| High-molecular-weight this compound | Soil, Sediment | Low |
| Low-molecular-weight siloxanes (degradation products) | Air | High (atmospheric transport) |
| Dimethylsilanediol (DMSD) | Soil, Water | Moderate (potential for volatilization and leaching) |
This table summarizes the likely distribution of the parent compound and its degradation products in the environment.
Methodologies for Monitoring Environmental Concentrations and Spatial Migration Patterns
The detection and quantification of silicone polymers like this compound in environmental matrices present analytical challenges due to their complex nature and the low concentrations at which they may be present. A variety of analytical techniques are employed for the analysis of silicones and other personal care product ingredients in environmental samples.
Commonly used methods involve extraction of the analyte from the environmental matrix (e.g., soil, water, sediment) followed by instrumental analysis. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) can be used for the detection and structural information of silicones. pdf4pro.com For quantitative analysis at trace levels, chromatographic methods are preferred. These include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with sensitive detectors like Mass Spectrometry (MS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES). dntb.gov.ua
The analysis of silicon-containing compounds often requires specialized sample preparation to avoid contamination and ensure accurate quantification. dntb.gov.ua Monitoring studies of key environmental compartments like soil and sediment are crucial to assess the environmental concentrations and understand the spatial migration patterns of these compounds. nih.gov
Structure Performance Relationships and Derivatives of Lauryl Peg 8 Dimethicone
Comparative Analysis with Related Alkyl Polyoxyalkylene Siloxane Copolymers
Lauryl PEG-8 Dimethicone belongs to a broad class of silicone copolymers characterized by a polysiloxane backbone grafted with both alkyl (lauryl) and polyoxyalkylene (PEG) chains. cosmeticsandtoiletries.comulprospector.com The specific arrangement and nature of these grafts dictate the molecule's performance as a surfactant, emulsifier, and conditioning agent. cosmeticsandtoiletries.comtiiips.com
Structural Distinctions and Functional Differences of Lauryl PEG/PPG-18/18 Methicone
Lauryl PEG/PPG-18/18 Methicone is a notable analogue of this compound. cir-safety.orgcir-safety.org The primary structural distinction lies in the composition and length of the polyoxyalkylene chains. cir-safety.orgcir-safety.org While this compound contains polyethylene (B3416737) glycol (PEG) chains with an average of 8 repeating ethylene (B1197577) oxide units, Lauryl PEG/PPG-18/18 Methicone incorporates both polyethylene glycol and polypropylene (B1209903) glycol (PPG) chains, each with an average of 18 repeating units. cir-safety.orgcir-safety.orgcir-safety.org
This structural variance leads to significant functional differences. The inclusion of PPG units in Lauryl PEG/PPG-18/18 Methicone increases its lipophilicity (oil-loving nature) compared to the more hydrophilic (water-loving) character of this compound. cir-safety.org This makes Lauryl PEG/PPG-18/18 Methicone a particularly effective emulsifier for water-in-oil and water-in-silicone emulsions, capable of stabilizing systems with a wide range of oil phases. dow.comnih.gov In contrast, this compound, with its shorter PEG chains, is often utilized in oil-in-water emulsions. sinosil.com
Investigation of Lauryl PEG-10 Methyl Ether Dimethicone Variants
Lauryl PEG-10 Methyl Ether Dimethicone introduces another layer of complexity. saapedia.orgcosmileeurope.eu Structurally, it features a lauryl group and a PEG chain with an average of 10 ethylene oxide units. saapedia.orgthegoodscentscompany.com A key distinction is the "methyl ether" cap on the PEG chain, meaning the terminal hydroxyl group of the polyethylene glycol is replaced by a methyl group. cosmileeurope.eu
This modification impacts its properties. The ether linkage can influence the molecule's polarity and its interaction with other components in a formulation. cosmileeurope.eu Functionally, Lauryl PEG-10 Methyl Ether Dimethicone is recognized for its role as a surfactant and cleansing agent. cosmileeurope.eu
Evaluation of Lauryl PEG-10 Tris(Trimethylsiloxy)silylethyl Dimethicone and its Unique Properties
Lauryl PEG-10 Tris(Trimethylsiloxy)silylethyl Dimethicone represents a more complex, branched structure. tiiips.comunivarsolutions.com It combines a lauryl group, a PEG-10 chain, and a unique tris(trimethylsiloxy)silylethyl group attached to the dimethicone backbone. univarsolutions.comindustrialchemicals.gov.au This bulky, silicone-rich group significantly enhances the molecule's affinity for silicone fluids and contributes to its exceptional emulsification capabilities, particularly in water-in-silicone systems. dow.com
This compound is noted for creating a smooth, silky barrier on the skin, which helps prevent moisture loss and improves skin texture. myrevea.com Its unique structure allows it to emulsify a broad range of cosmetic oils and form stable, low-viscosity emulsions. dow.com Research has shown it can provide lower viscosity in dispersions compared to other silicone emulsifiers like Lauryl PEG/PPG-18/18 Methicone and Cetyl PEG/PPG-10/1 Dimethicone. dow.com
Characterization of Lauryl PEG-8 PPG-8 Dimethicone as a Terpolymer
Lauryl PEG-8 PPG-8 Dimethicone is classified as a terpolymer, meaning it is derived from three distinct monomer units. cir-safety.orgthegoodscentscompany.com It is synthesized by reacting a hydrogen dimethicone with dodecene (which provides the lauryl group), the allyl ether of PEG-8, and the allyl ether of PPG-8. cir-safety.orgcir-safety.orgthegoodscentscompany.com
The presence of both PEG-8 and PPG-8 chains gives this molecule a balanced hydrophilic-lipophilic character. cosmileeurope.eu This dual nature allows it to function effectively as a surfactant and emulsifying agent, capable of mixing oil and water into finely dispersed emulsions. cosmileeurope.eu The "lauryl" component further enhances its surface-active properties. cosmileeurope.eu
Comparison with Non-Lauryl PEG-8 Dimethicone Variants
The absence of the lauryl group in PEG-8 Dimethicone variants significantly alters their properties. While still effective surfactants, the lack of the long alkyl chain reduces their lipophilicity. cosmeticsandtoiletries.com The performance of a PEG-8 dimethicone is also heavily influenced by its molecular weight. cosmeticsandtoiletries.com
Modulation of Hydrophilicity/Hydrophobicity through Alterations in EO/PO Ratios and Alkyl Chain Lengths
The balance between water-loving (hydrophilic) and oil-loving (hydrophobic) properties in alkyl polyoxyalkylene siloxane copolymers is a critical determinant of their function and can be precisely tuned by modifying their molecular structure. cir-safety.org
The ratio of ethylene oxide (EO) to propylene (B89431) oxide (PO) units in the polyoxyalkylene chains is a primary tool for modulating hydrophilicity. cir-safety.orgmdpi.com Increasing the proportion of EO units enhances the water solubility and hydrophilic nature of the copolymer. gelest.com Conversely, a higher proportion of PO units increases its hydrophobicity and oil solubility. google.comacs.org This principle allows for the creation of a spectrum of surfactants with varying hydrophilic-lipophilic balance (HLB) values, tailored for specific emulsification needs. cir-safety.orgcir-safety.org
The length of the alkyl chain also plays a crucial role. acs.orgrsc.org Longer alkyl chains, such as the lauryl (C12) group, increase the hydrophobic character of the molecule. nih.govnih.gov Shorter alkyl chains result in a more hydrophilic compound. The physical state of these copolymers is also affected by the alkyl chain length, with those having fewer than 12 carbon atoms in their fatty acid group typically being liquid at room temperature, while those with more than 14 are solids. cir-safety.org
Below is an interactive table summarizing the properties of the discussed compounds:
| Compound Name | Key Structural Features | Primary Functions |
| This compound | Lauryl group, PEG with 8 EO units | Emulsifier (O/W), Surfactant sinosil.comspecialchem.com |
| Lauryl PEG/PPG-18/18 Methicone | Lauryl group, PEG with 18 EO units, PPG with 18 PO units | Emulsifier (W/O, W/S), Skin-conditioning agent cir-safety.orgcir-safety.orgcir-safety.org |
| Lauryl PEG-10 Methyl Ether Dimethicone | Lauryl group, PEG with 10 EO units, methyl ether cap | Surfactant, Cleansing agent saapedia.orgcosmileeurope.eu |
| Lauryl PEG-10 Tris(Trimethylsiloxy)silylethyl Dimethicone | Lauryl group, PEG with 10 EO units, tris(trimethylsiloxy)silylethyl group | Emulsifier (W/S), Skin conditioning tiiips.comunivarsolutions.commyrevea.com |
| Lauryl PEG-8 PPG-8 Dimethicone | Lauryl group, PEG with 8 EO units, PPG with 8 PO units (Terpolymer) | Surfactant, Emulsifying agent cir-safety.orgthegoodscentscompany.comcosmileeurope.eu |
| PEG-8 Dimethicone | PEG with 8 EO units (no lauryl group) | Surfactant, Wetting agent cosmeticsandtoiletries.com |
Implications of Polymer Construction (e.g., Graft Copolymers vs. Block Copolymers) on Macroscopic Functional Attributes
The molecular architecture of a copolymer is a primary determinant of its physical and chemical properties, and consequently, its functional performance in a given application. For silicone-based surfactants like this compound, the distinction between a graft copolymer and a block copolymer structure has profound implications for its macroscopic attributes, including emulsification efficiency, interfacial behavior, and rheological contribution.
Silicone polyether copolymers are amphiphilic polymers that contain both a hydrophobic silicone (polydimethylsiloxane) component and a hydrophilic polyether (polyoxyalkylene) component. mdpi.comtopwinsilicone.com The specific arrangement of these distinct segments defines the copolymer's architecture.
Block Copolymers : These consist of linear chains where large, distinct segments (blocks) of one polymer type are covalently bonded to blocks of another. wikipedia.orgnumberanalytics.com An example would be an A-B-A triblock structure, where 'A' is a hydrophilic polyether block and 'B' is a hydrophobic polysiloxane block. topwinsilicone.com In solution, these linear chains behave similarly to traditional surfactants, self-assembling into micelles or other ordered structures above a critical concentration. wikipedia.org
Graft Copolymers : These feature a primary polymer backbone of one type with one or more side chains (grafts) of another polymer type attached at various points. wikipedia.orgnumberanalytics.com this compound is most commonly a graft copolymer, often described as having a "rake" or "pendant" structure. topwinsilicone.com In this configuration, a long polydimethylsiloxane (B3030410) backbone has multiple hydrophilic poly(ethylene glycol) chains grafted onto it, with lauryl groups typically attached to the polyether chains or the silicone backbone, enhancing its lipophilic character. deascal.comcosmileeurope.eu
The choice between a graft and a block architecture dictates how the polymer orients itself at interfaces and interacts with itself and other molecules, which directly influences its functional properties.
Emulsification and Interfacial Activity
The primary function of molecules like this compound is to form and stabilize emulsions, which are mixtures of otherwise immiscible liquids like oil and water. cosmileeurope.eu The polymer's architecture plays a critical role in its effectiveness as an emulsifier.
Graft copolymers, with their multiple pendant hydrophilic chains extending from a hydrophobic backbone, are particularly effective at providing steric stabilization. The silicone backbone preferentially adsorbs at the oil-water interface, while the hydrated PEG side chains extend into the aqueous phase, forming a dense protective layer around the emulsion droplets. This steric barrier physically prevents droplets from coalescing, thereby enhancing emulsion stability. uctm.edu This structure is highly efficient for creating stable water-in-silicone or water-in-oil emulsions.
Block copolymers also act as emulsifiers by reducing interfacial tension. However, their linear nature leads to a different packing geometry at the interface compared to the multi-point anchoring of graft copolymers. up.ac.za The stability of emulsions formed with block copolymers often relies on a combination of steric hindrance and electrostatic repulsion (if ionic groups are present). up.ac.za
Research comparing copolymer architectures shows distinct differences in performance. For instance, the structure of the copolymer can significantly influence the resulting emulsion's droplet size and long-term stability.
Table 1: Comparative Emulsification Performance of Copolymer Architectures This table presents illustrative data synthesized from general findings in polymer science to demonstrate the principles discussed. Actual values depend on precise molecular weight, graft density, and block lengths.
| Property | Graft Copolymer (e.g., Typical this compound) | Linear Block Copolymer (Similar Composition) | Rationale |
|---|---|---|---|
| Primary Stabilization Mechanism | Steric Hindrance | Interfacial Tension Reduction & Micelle Formation | Graft architecture creates a dense physical barrier; block architecture acts more like a classical surfactant. wikipedia.orguctm.edu |
| Emulsion Type Favored | Water-in-Oil (W/O) or Water-in-Silicone (W/Si) | Oil-in-Water (O/W) or W/O, depending on hydrophilic-lipophilic balance | The dominant silicone backbone anchors effectively in the oil phase, while PEG chains stabilize water droplets. |
| Emulsion Droplet Size | Can achieve very fine droplets | Variable, dependent on energy input and concentration | Efficient packing and stabilization by graft copolymers can lead to smaller and more uniform droplet sizes. |
| Long-Term Stability | Generally high due to robust steric barrier | Can be susceptible to Ostwald ripening or coalescence if interfacial film is not robust | The multiple attachment points of the graft structure provide superior resistance to droplet coalescence. mdpi.com |
Rheological and Textural Attributes
The macroscopic feel and flow (rheology) of a cosmetic formulation are significantly influenced by the polymer architecture. Because of their branched structure, graft copolymers generally have different solution properties than their linear block counterparts. uctm.edu
Graft copolymers can increase the viscosity of a formulation through chain entanglement and intermolecular associations. The comb-like structure can create a network within the continuous phase of an emulsion, leading to a more structured and often richer texture. In contrast, linear block copolymers may have a lesser impact on viscosity at similar concentrations unless they form specific self-assembled structures like gels. rsc.org Studies on branched versus linear polymer surfactants have shown that branching and higher molecular weight are commensurate with gel formation upon heating in emulsion systems. rsc.org
Crystallinity and Self-Assembly
The polymer construction also affects the material's thermal properties and ability to self-assemble. In block copolymers, if the individual blocks are sufficiently long and incompatible, they can phase-separate on a nanometer scale to form highly ordered structures like spheres, cylinders, or lamellae. wikipedia.org This microphase separation can lead to the formation of semicrystalline domains. upc.edu
In graft copolymers, the presence of numerous side chains along the main backbone severely disrupts its chemical regularity. upc.edu This distortion typically prevents the backbone from crystallizing, resulting in an amorphous material. This amorphous nature contributes to the flexibility and film-forming properties of materials like this compound, which are desirable for creating smooth, non-tacky films on the skin or hair. mdpi.com Research has shown that block copolymers may self-assemble in water to form distinct nanoparticles, whereas graft copolymers with similar components might not form such regular structures under the same conditions. upc.edu
Table 2: Influence of Polymer Architecture on Physicochemical Properties This table is illustrative, based on principles from polymer chemistry, comparing idealized copolymer structures.
| Attribute | Graft Copolymer | Block Copolymer | Underlying Structural Reason |
|---|---|---|---|
| Crystallinity | Generally Amorphous | Can be Semicrystalline | Grafted side chains disrupt the packing of the main polymer backbone, inhibiting crystallization. upc.edu |
| Self-Assembly in Solution | Forms unimolecular or multimolecular aggregates | Forms well-defined micelles and ordered nanostructures (spheres, cylinders, etc.) | Linear block structure allows for more regular packing and microphase separation. wikipedia.org |
| Film Formation | Flexible, continuous films | Can form brittle or discontinuous films if crystalline domains are large | The amorphous nature of graft copolymers contributes to better film flexibility. |
| Surface Activity | High; multiple anchor points | High; efficient surface tension reduction | Both are surface-active, but the graft structure offers a different presentation at the interface. mdpi.com |
Q & A
Q. What are the established synthesis protocols for Lauryl PEG-8 Dimethicone, and how can its purity be verified?
this compound is synthesized through the reaction of dimethicone (a linear silicone polymer derived from dimethyldichlorosilane hydrolysis) with polyoxyethylene chains under controlled polymerization conditions . To verify purity, researchers should employ:
- Nuclear Magnetic Resonance (NMR) : To confirm the presence of PEG-8 side chains and lauryl groups.
- Gel Permeation Chromatography (GPC) : To determine molecular weight distribution and detect unreacted precursors.
- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., Si-O-Si, ether linkages) .
Q. What characterization techniques are recommended for confirming the structure of this compound?
Key techniques include:
- FTIR : For detecting silicone backbone vibrations (~1,000–1,100 cm⁻¹) and PEG ether linkages (~1,100–1,250 cm⁻¹).
- ¹H/¹³C NMR : To resolve methyl groups on silicon and ethylene oxide repeat units.
- Mass Spectrometry (MS) : For low-molecular-weight impurities (e.g., residual catalysts or byproducts) .
- Dynamic Light Scattering (DLS) : To assess colloidal stability in formulations .
Q. What are the documented applications of this compound in experimental formulations?
Its primary roles include:
- Surfactant/Emulsifier : Stabilizes oil-in-water emulsions in cosmetic and polymer research, particularly in UV-cross-linkable PDMS mixtures .
- Cleansing Agent : Enhances interfacial activity in rinse-off products (historical use up to 5% in leave-on formulations) .
- Pore Structure Modifier : Used in emulsion-templated polymers to control pore size and distribution .
Q. How should researchers assess potential contaminants like dioxane in this compound?
Contaminants such as 1,4-dioxane and diethylene glycol may arise during PEGylation. Detection methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile impurities.
- High-Performance Liquid Chromatography (HPLC) : For non-volatile residues.
- Limit Tests : Follow USP or ICH guidelines for residual solvents .
Advanced Research Questions
Q. How does this compound influence pore structure development in emulsion-templated polymers?
In UV-cross-linkable PDMS systems, this compound acts as a co-surfactant , reducing interfacial tension and modulating droplet size. Experimental protocols include:
Q. What analytical approaches resolve contradictions in PEG-8 dimethicone's compatibility with ionic surfactants?
Conflicting reports on compatibility with sulfated surfactants (e.g., sodium lauryl sulfate) can be addressed by:
Q. What strategies optimize this compound's performance in silicone-based formulations under varying pH?
Methodological recommendations:
- Design of Experiments (DOE) : Evaluate pH (4–9), temperature, and ionic strength effects on emulsion stability.
- Accelerated Stability Testing : Use centrifugation and freeze-thaw cycles to predict shelf-life.
- Synchrotron Small-Angle X-ray Scattering (SAXS) : Probe nanostructural changes in real-time .
Q. How to design stability studies for formulations containing this compound under accelerated conditions?
Protocols should include:
- Thermal Stress : Incubate samples at 40°C/75% RH for 3–6 months, monitoring viscosity, phase separation, and chemical degradation (via HPLC).
- Photostability Testing : Expose to UV-Vis light (ICH Q1B guidelines) to assess PEG chain oxidation.
- Mechanical Stress : Evaluate shear-induced destabilization using rotational rheometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
